Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. It has a complex structure characterized by a pyrrole ring with various functional groups, including a methyl ester and a hydroxy group. The molecular formula for this compound is , and its systematic name reflects its intricate chemical nature, highlighting the presence of both hydroxy and carbonyl functionalities.
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits notable biological activities. Compounds with similar structures have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that derivatives of pyrrole compounds can inhibit various enzymes and biological pathways, making them potential candidates for drug development.
The synthesis of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate often focus on its binding affinity with biological targets. For example:
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | C6H7NO4 | Lacks isopropyl group; simpler structure |
| 2-Methylpyrrole | C5H7N | Basic pyrrole structure without additional functional groups |
| 3-Hydroxypyrrolidine | C5H11NO | Saturated derivative; different reactivity profile |
The uniqueness of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups (isopropyl and hydroxy) attached to the pyrrole ring, which may enhance its biological activity compared to simpler analogs. This structural complexity allows it to interact with biological targets more effectively than less substituted derivatives.
Regioselectivity in pyrrole functionalization is critical for installing the isopropyl and carboxylate groups at the C1 and C3 positions, respectively. The inherent electron-rich nature of pyrroles complicates selective substitution, but modern strategies leverage directing groups and catalyst-controlled reactions.
Directed C–H Functionalization: Boron trifluoride etherate (BF₃·Et₂O) catalyzes regioselective C–H insertion reactions with α-diazophosphonates, enabling the introduction of phosphonate groups at the β-position of indoles and pyrroles. Adapting this approach, the isopropyl group could be introduced via a carbene insertion mechanism, where the Lewis acid directs the electrophilic carbene to the less-hindered α-position of the pyrrole scaffold. Subsequent hydrolysis of the phosphonate intermediate could yield the desired quaternary carbon center.
Halogenation-Coupling Sequences: Selective halogenation at the C4 position of pyrroles, as demonstrated in the synthesis of lamellarin O dimethyl ether, provides a handle for Suzuki-Miyaura cross-coupling. For the target molecule, bromination at C4 followed by palladium-catalyzed coupling with an isopropyl Grignard reagent could install the isopropyl group while preserving the carboxylate ester at C3.
Thianthrenium-Mediated Oxidation: Recent advances in dearomative oxidation using thianthrenium salts enable regioselective oxygenation at hindered positions. For 3-substituted pyrroles, this method introduces oxygen at the more sterically congested site, which could facilitate the formation of the 5-oxo group in the dihydropyrrole ring.
The 2,5-dihydro-1H-pyrrole core requires efficient ring-closure strategies, often involving cyclization or annulation reactions.
Ring-Closing Metathesis (RCM): Grubbs’ second-generation catalyst facilitates the formation of five-membered rings via RCM of diallylamine precursors. For the target molecule, a diallyl ester derivative could undergo RCM to form the dihydropyrrole ring, followed by oxidation to introduce the 5-oxo group. This method benefits from mild conditions and compatibility with ester functionalities.
Acid-Catalyzed Annulation: Copper-catalyzed annulation of pyrrole-2-carboxylic acids with alkynes enables regioselective formation of fused isocoumarins. Adapting this protocol, methyl pyrrole-3-carboxylate could react with an isopropyl-substituted alkyne under Cu(OAc)₂ catalysis to construct the dihydropyrrole ring while simultaneously introducing the isopropyl group.
Oxidative Dearomatization: A sulfoxide-based oxidant combined with a Brønsted acid additive promotes chemoselective oxidation of indoles to indolin-3-ones. Applying similar conditions to a pyrrole precursor could yield the 5-oxo-2,5-dihydro-1H-pyrrole scaffold without over-oxidation of the hydroxyl or carboxylate groups.
The hydroxy group at C4 and the carboxylate ester at C3 require orthogonal protection to prevent undesired side reactions during synthesis.
Hydroxy Protection:
Carboxylate Protection:
Orthogonal Deprotection: A sequential strategy using TBS for the hydroxy group and methyl for the carboxylate allows selective deprotection. For example, fluoride-mediated cleavage of the TBS group followed by ester hydrolysis could yield a free carboxylic acid derivative if required.